6-[5-(3-bromophenyl)-1,2,4-oxadiazol-3-yl]-4-ethyl-2H-1,4-benzoxazin-3(4H)-one
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Overview
Description
The compound “6-[5-(3-bromophenyl)-1,2,4-oxadiazol-3-yl]-4-ethyl-2H-1,4-benzoxazin-3(4H)-one” is a complex organic molecule that contains several functional groups, including an oxadiazole ring and a benzoxazinone ring . The presence of these functional groups suggests that this compound could have interesting chemical and biological properties.
Molecular Structure Analysis
The molecular structure of this compound is likely to be planar due to the presence of the oxadiazole and benzoxazinone rings. These rings are aromatic, which means they are stable and can participate in pi stacking interactions .
Scientific Research Applications
Antimicrobial and Antifungal Applications
Synthesis and Antimicrobial Activities : Research on the synthesis of 1,2,4-triazole derivatives, including compounds with oxadiazole moieties, has shown that these compounds possess good to moderate activities against various microorganisms. This suggests the potential of the 1,3,4-oxadiazole derivatives for antimicrobial applications (Bektaş et al., 2007).
Antifungal and Antibacterial Properties : Another study focused on the synthesis of benzoxazinone derivatives with antimicrobial and antifungal activities. These compounds, similar in structure to the compound , showed effectiveness against several bacterial and fungal strains, highlighting their potential for developing new antimicrobial agents (Sirgamalla & Boda, 2019).
Molecular Structure and Synthesis
- Structural Analysis and Synthesis : Investigations into the crystal structure of related compounds, such as those containing bromobenzyl and oxadiazole rings, have provided insights into their molecular configurations, intermolecular interactions, and potential for forming stable crystal structures. This structural information is crucial for understanding the compound's reactivity and stability (Fun et al., 2011).
Photophysical and Antimicrobial Studies
- Photophysical Properties and Antimicrobial Activity : The study of dipodal-benzimidazole, benzoxazole, and benzothiazole derivatives, including their synthesis, structural establishment, and screening for antimicrobial activity, demonstrates the versatility of these compounds. Their broad-spectrum antimicrobial activity against various bacterial and fungal strains, coupled with their photophysical properties, indicates a wide range of potential applications in materials science and medicinal chemistry (Padalkar et al., 2014).
Future Directions
properties
IUPAC Name |
N-(3,5-difluorophenyl)-2-[[4-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16F2N4O2S2/c1-12-20(32-21(25-12)13-5-3-2-4-6-13)17-10-18(29)28-22(27-17)31-11-19(30)26-16-8-14(23)7-15(24)9-16/h2-10H,11H2,1H3,(H,26,30)(H,27,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEDCFPSQOCWLEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)C3=CC(=O)NC(=N3)SCC(=O)NC4=CC(=CC(=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16F2N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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